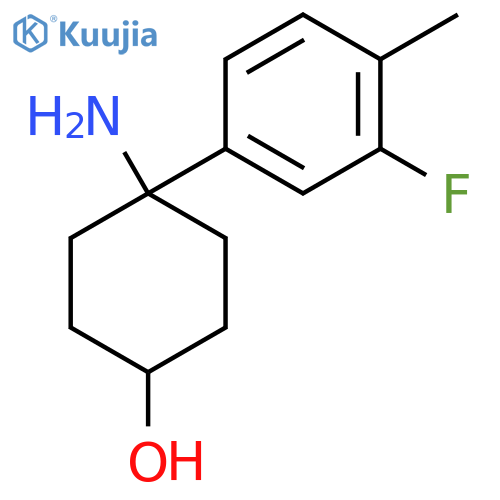

Cas no 2228581-10-8 (4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol)

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol

- EN300-1999325

- 2228581-10-8

-

- インチ: 1S/C13H18FNO/c1-9-2-3-10(8-12(9)14)13(15)6-4-11(16)5-7-13/h2-3,8,11,16H,4-7,15H2,1H3

- InChIKey: XULDZZDXTOVVGA-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C)C=CC(=C1)C1(CCC(CC1)O)N

計算された属性

- せいみつぶんしりょう: 223.137242360g/mol

- どういたいしつりょう: 223.137242360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.2Ų

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999325-1g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-1999325-5.0g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 5g |

$4143.0 | 2023-06-02 | ||

| Enamine | EN300-1999325-0.5g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-1999325-2.5g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-1999325-0.05g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-1999325-0.1g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1999325-10.0g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 10g |

$6144.0 | 2023-06-02 | ||

| Enamine | EN300-1999325-10g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 10g |

$3929.0 | 2023-09-16 | ||

| Enamine | EN300-1999325-0.25g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-1999325-5g |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |

2228581-10-8 | 5g |

$2650.0 | 2023-09-16 |

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol 関連文献

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-olに関する追加情報

4-Amino-4-(3-Fluoro-4-methylphenyl)cyclohexan-1-ol: An Emerging Compound in Medicinal Chemistry

4-Amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol (CAS No. 2228581-10-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its cyclohexane ring and functional groups, exhibits promising biological activities that make it a valuable candidate for further research and development.

The molecular structure of 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol is particularly noteworthy. The presence of a cyclohexane ring provides a rigid scaffold that can enhance the compound's stability and bioavailability. The amino group and the fluoro-methyl-substituted phenyl ring introduce additional functional diversity, which can be exploited to modulate the compound's interactions with biological targets. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have highlighted the pharmacological properties of 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol could be a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol has shown potential as an antitumor agent. Research conducted at the National Cancer Institute demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells. These findings underscore the therapeutic potential of 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol in oncology.

The pharmacokinetic profile of 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol has also been investigated to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, toxicity studies have indicated that 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

The synthesis of 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol has been optimized to improve yield and purity. A multi-step synthetic route involving palladium-catalyzed coupling reactions and selective functional group manipulations has been developed. This synthetic strategy not only ensures high purity but also allows for the preparation of structurally related analogs, which can be used to explore structure–activity relationships (SAR) and optimize the compound's pharmacological properties.

In conclusion, 4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol (CAS No. 2228581-10-8) represents an exciting advancement in medicinal chemistry. Its unique structural features, combined with its promising biological activities, make it a valuable candidate for further preclinical and clinical investigation. Ongoing research aims to elucidate the full therapeutic potential of this compound and to develop it into an effective treatment for various diseases.

2228581-10-8 (4-amino-4-(3-fluoro-4-methylphenyl)cyclohexan-1-ol) 関連製品

- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

- 1805283-95-7(3-(Chloromethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carbonyl chloride)

- 2172473-28-6(2-1-cyclopentyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 303126-23-0(Ethyl 5-(2-Cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)

- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)

- 188527-08-4(N-Benzyl 1-BOC-piperidine-4-carboxamide)

- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)

- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)

- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)

- 2803882-16-6(3-(6-(Hydroxymethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)